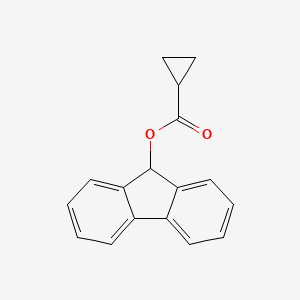
1,5-Diamino-2-methylanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diamino-2-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two amino groups at positions 1 and 5, a methyl group at position 2, and a quinone structure at positions 9 and 10. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Diamino-2-methylanthracene-9,10-dione can be synthesized through various methods. One common approach involves the nitration of 2-methylanthracene followed by reduction to introduce the amino groups. The reaction typically involves:
Nitration: Using nitric acid and sulfuric acid to introduce nitro groups at positions 1 and 5.
Reduction: Employing reducing agents such as tin(II) chloride or iron powder in acidic conditions to convert nitro groups to amino groups.
Industrial Production Methods
Industrial production of 1,5-diamino-2-methylanthracene-9,10-dione often involves large-scale nitration and reduction processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, concentration, and reaction time.
化学反应分析
Types of Reactions
1,5-Diamino-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Acylated or alkylated anthraquinone derivatives.
科学研究应用
1,5-Diamino-2-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its anticancer and antimicrobial activities.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
作用机制
The mechanism of action of 1,5-diamino-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound intercalates into DNA, disrupting the replication process and inducing apoptosis in cancer cells.
Antimicrobial Activity: It inhibits the growth of bacteria and fungi by interfering with their cellular processes.
相似化合物的比较
1,5-Diamino-2-methylanthracene-9,10-dione can be compared with other similar compounds such as:
1,8-Diamino-2-methylanthracene-9,10-dione: Similar structure but with amino groups at positions 1 and 8.
1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione: Contains additional hydroxyl groups at positions 4 and 8.
Uniqueness
1,5-Diamino-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable in various applications.
属性
CAS 编号 |
10146-54-0 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
1,5-diamino-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H12N2O2/c1-7-5-6-9-12(13(7)17)15(19)8-3-2-4-10(16)11(8)14(9)18/h2-6H,16-17H2,1H3 |
InChI 键 |
LTVYYBIBBCUYAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


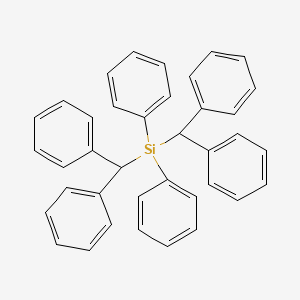
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
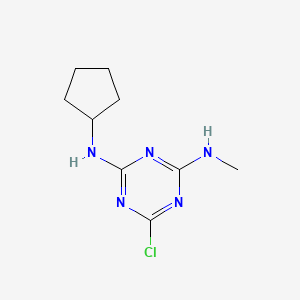
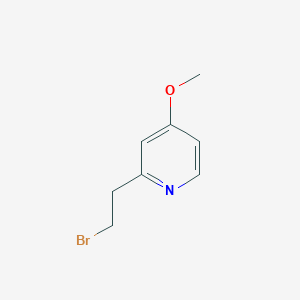

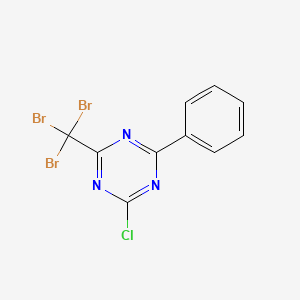
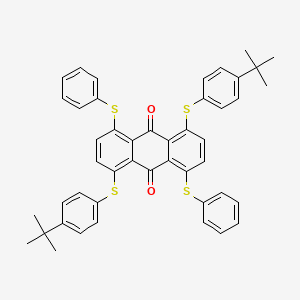
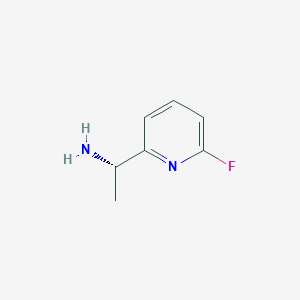
![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
